![molecular formula C6H5ClN4 B1314765 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 668268-69-7](/img/structure/B1314765.png)

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

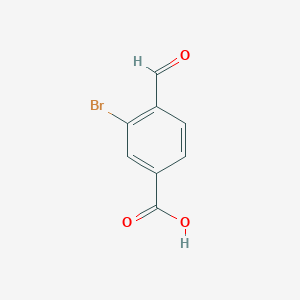

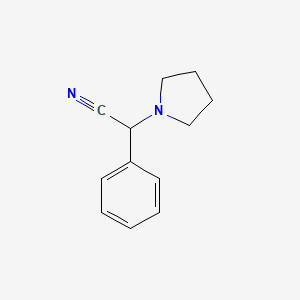

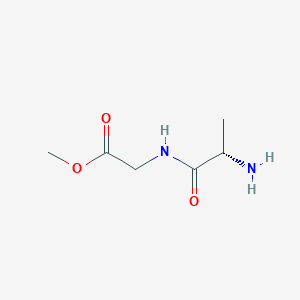

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a chemical compound with the molecular formula C6H5ClN4 . It has a molecular weight of 168.59 . The IUPAC name for this compound is 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis

The molecular structure of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine consists of an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C6H5ClN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H, (H2,8,9)(H,10,11) .Wissenschaftliche Forschungsanwendungen

Central Nervous System (CNS) Modulation

The structural resemblance of imidazopyridines to purines has led to their exploration as GABA A receptor positive allosteric modulators . This application is significant in the context of CNS disorders, where modulation of GABA receptors can have therapeutic benefits for conditions such as anxiety, insomnia, and epilepsy .

Proton Pump Inhibition

Imidazopyridines have been identified as effective proton pump inhibitors (PPIs) . These compounds can suppress gastric acid secretion and are used in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. Their ability to inhibit the H+/K+ ATPase enzyme system in the stomach lining makes them valuable for digestive health .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazopyridines are attributed to their role as NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) . They work by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, reducing the production of prostaglandins, which are mediators of inflammation .

Antimicrobial Applications

Recent studies have highlighted the potential of imidazopyridines as antimicrobial agents. They have been shown to possess activity against a range of microbial pathogens, offering a new avenue for the development of antibiotics to combat resistant strains .

Cancer Research

Imidazopyridines are being investigated for their role in cancer treatment, particularly due to their ability to inhibit excessive angiogenesis, which is crucial for tumor growth. By targeting the pathways involved in angiogenesis, these compounds could be used to develop new anticancer therapies .

Optoelectronic Devices

In the field of materials science, imidazopyridines have shown promise in the development of optoelectronic devices. Their unique electronic properties make them suitable for use in sensors, emitters for confocal microscopy, and imaging applications. This versatility opens up possibilities for innovations in technology and medical diagnostics .

Safety and Hazards

The safety information for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine includes hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

The primary target of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in recognizing single-stranded RNA in endosomes, which is a common feature of viral genomes .

Mode of Action

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine acts as a TLR7 agonist . It binds to TLR7, triggering a cascade of immune responses. This compound has been found to be a pure TLR7 agonist with negligible activity on TLR8 .

Biochemical Pathways

Upon activation by 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, TLR7 can trigger several biochemical pathways. One of the key pathways involves the activation of IKK-ε and TBK1 , which in turn activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Pharmacokinetics

It is also known that the compound should be stored at a temperature between 2-8°C . These factors can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Action Environment

The action of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Furthermore, the compound’s interaction with its target and its subsequent effects can be influenced by the presence of other molecules in its environment.

Eigenschaften

IUPAC Name |

7-chloro-3H-imidazo[4,5-c]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVAYRKQQLXCQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=N1)N)NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270566 |

Source

|

| Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | |

CAS RN |

668268-69-7 |

Source

|

| Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668268-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1314693.png)

![4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine](/img/structure/B1314699.png)